molecular formula C8H17FN2 B1490910 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine CAS No. 2091184-39-1

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1490910
CAS No.: 2091184-39-1
M. Wt: 160.23 g/mol
InChI Key: PGCIUXTUPQPPIO-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a fluoromethyl group attached to a piperidine ring

Properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2/c9-6-8-2-1-4-11(7-8)5-3-10/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCIUXTUPQPPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine typically involves the following steps:

  • Piperidine Derivative Formation: The piperidine ring is first synthesized or obtained from a suitable precursor.

  • Fluoromethylation: The piperidine ring is then fluoromethylated using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

  • Amination: The fluoromethylated piperidine is subsequently aminated using ammonia or an appropriate amine source to introduce the ethan-1-amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or other positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride may be used.

  • Substitution: Nucleophiles such as alkyl halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Fluoromethylpiperidine derivatives with oxo groups.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluoromethyl group and the piperidine ring may influence the binding affinity and selectivity of the compound towards biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:

  • Piperidine Derivatives: Other fluoromethylated piperidines or amines with similar structures.

  • Fluorinated Compounds: Other fluorinated organic molecules with varying functional groups and ring structures.

Uniqueness: The presence of the fluoromethyl group in the piperidine ring distinguishes this compound from other piperidine derivatives, potentially leading to unique chemical and biological properties.

Conclusion

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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